molecular formula C7H9NO2 B179435 4,4-Dimethyl-2-vinyloxazol-5(4H)-one CAS No. 29513-26-6

4,4-Dimethyl-2-vinyloxazol-5(4H)-one

Cat. No. B179435
CAS RN: 29513-26-6
M. Wt: 139.15 g/mol
InChI Key: QKPKBBFSFQAMIY-UHFFFAOYSA-N
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Patent
US08491749B2

Procedure details

2-Vinyl-4,4-Dimethylazlactone (VDM) was prepared from N-acryloylmethylalanine (S. M. Heilmann and H. K. Smith II, J. Appl. Polym. Sci., 24, 1551 (1979)) by the Taylor and Platt procedure (L. D. Taylor and T. E. Platt, J. Polym. Sci. Polym. Lett. Ed., 7, 597 (1969)) with ethyl chloroformate as the dehydrating agent. A modified workup procedure was used in which, instead of cooling the filtrate to crystallize the product, the filtrate was concentrated on a rotary evaporator, and the crude product was distilled just above room temperature at 0.5 Torr. Receiving flasks were cooled to −78° C. to collect the product. Typical distilled yields were approximately 80%.
Name
N-acryloylmethylalanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][NH:6][C@H:7]([C:9]([OH:11])=[O:10])[CH3:8])(=O)[CH:2]=C.Cl[C:13](OCC)=O>>[CH3:13][C:7]1([CH3:8])[N:6]=[C:5]([CH:1]=[CH2:2])[O:10][C:9]1=[O:11]

Inputs

Step One
Name
N-acryloylmethylalanine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)CN[C@@H](C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
instead of cooling the filtrate
CUSTOM
Type
CUSTOM
Details
to crystallize the product
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the crude product was distilled just above room temperature at 0.5 Torr
CUSTOM
Type
CUSTOM
Details
to collect the product
DISTILLATION
Type
DISTILLATION
Details
Typical distilled
CUSTOM
Type
CUSTOM
Details
yields

Outcomes

Product
Name
Type
product
Smiles
CC1(C(=O)OC(=N1)C=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.